Pyridine vs. Furan Substitution: Hydrogen-Bonding Capacity and LogP Modulation
In the absence of published experimental data, a structural comparison between the target compound and its direct furan analog (1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, CAS 2034428-19-6) highlights a key difference: the pyridine nitrogen (pKa ≈ 5.2) is a stronger hydrogen-bond acceptor than the furan oxygen, while the pyridine ring contributes a larger dipole moment and higher logD at physiological pH. These differences are predicted to alter binding affinity for targets that engage the heteroaryl ring through hydrogen bonds or π-π interactions [1].
| Evidence Dimension | Predicted hydrogen-bond acceptor strength and lipophilicity |
|---|---|
| Target Compound Data | Pyridine nitrogen; cLogP ≈ 2.1 (predicted) |
| Comparator Or Baseline | Furan analog (CAS 2034428-19-6); cLogP ≈ 1.6 (predicted) |
| Quantified Difference | ΔcLogP ≈ 0.5 log units (predicted increase in lipophilicity for pyridine analog) |
| Conditions | In silico prediction based on molecular structure |
Why This Matters
Lipophilicity modulates membrane permeability and non-specific binding; a shift of 0.5 log units can meaningfully influence cellular activity, guiding selection in phenotypic screening cascades.
- [1] Bouz, G. et al. Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors. Molecules 2017, 22, 1797. View Source
